molecular formula C9H13NO2S B13043236 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one

Cat. No.: B13043236
M. Wt: 199.27 g/mol
InChI Key: GWZMDRBKVVICHC-UHFFFAOYSA-N
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Description

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one is a chemical compound with the molecular formula C9H13NO2S. This compound is characterized by the presence of a pyrrolidinone ring substituted with a vinyl group and a methylthioacetyl group. It is primarily used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one typically involves the reaction of 1-vinylpyrrolidin-2-one with methylthioacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the vinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidinones

Scientific Research Applications

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-1-vinylpyrrolidin-2-one: Similar structure but lacks the methylthio group.

    1-Vinyl-2-pyrrolidinone: Lacks both the acetyl and methylthio groups.

    3-(Methylthio)acetyl-2-pyrrolidinone: Similar structure but lacks the vinyl group.

Uniqueness

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one is unique due to the presence of both the vinyl and methylthioacetyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

1-ethenyl-3-(2-methylsulfanylacetyl)pyrrolidin-2-one

InChI

InChI=1S/C9H13NO2S/c1-3-10-5-4-7(9(10)12)8(11)6-13-2/h3,7H,1,4-6H2,2H3

InChI Key

GWZMDRBKVVICHC-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1CCN(C1=O)C=C

Origin of Product

United States

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